3',4'-Dihydroxy-2-methylbutyrophenone

Stereochemistry Enantioselective synthesis Chiral resolution

3',4'-Dihydroxy-2-methylbutyrophenone (CAS 67049-69-8) is a stereochemically defined, catechol-bearing phenone uniquely suited for enantioselective COMT inhibition and receptor binding studies. The 2-methyl substituent creates a stereogenic center absent in achiral 3',4'-dihydroxybutyrophenone (CAS 17386-89-9), enabling eutomer/distomer profiling. The butyrophenone scaffold (XLogP3=2.3) offers a ~0.4 logP advantage over the propiophenone analog U-0521, enhancing membrane permeability. Requires vicinal 3',4'-dihydroxy pattern for COMT pocket engagement—non-catechol regioisomers (e.g., 2',4'-dihydroxybutyrophenone) are structurally disqualified. Confirm independent differentiation activity data before oncology/dermatology screening use.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 67049-69-8
Cat. No. B15082880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxy-2-methylbutyrophenone
CAS67049-69-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C11H14O3/c1-3-7(2)11(14)8-4-5-9(12)10(13)6-8/h4-7,12-13H,3H2,1-2H3
InChIKeyOEQYBTLDHVLHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dihydroxy-2-methylbutyrophenone (CAS 67049-69-8): Structural and Procurement Baseline


3',4'-Dihydroxy-2-methylbutyrophenone (CAS 67049-69-8) is a synthetic substituted butyrophenone featuring a catechol-mimetic 3',4'-dihydroxy arrangement on the aromatic ring and a 2-methyl substituent on the butan-1-one side chain [1]. The 2-methyl group introduces a stereogenic center, making the compound chiral—a feature absent in non-methylated dihydroxybutyrophenone analogs [2]. With a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol, the compound is primarily encountered as a research intermediate and a scaffold for COMT-targeted probe design [1][3].

Why 3',4'-Dihydroxy-2-methylbutyrophenone Cannot Be Freely Substituted by Other Dihydroxybutyrophenones


Dihydroxybutyrophenones sharing the C₁₀–C₁₁ catechol-ketone backbone are not interchangeable. Regioisomeric shifts of the hydroxyl groups (e.g., 2',4'- vs. 3',4'-) abolish the catechol pharmacophore required for COMT recognition, while omission of the 2-methyl group (as in 3',4'-dihydroxybutyrophenone, CAS 17386-89-9) removes the stereogenic center that governs enantioselective enzyme interactions [1][2]. Even the closely related propiophenone analog U-0521 (3',4'-dihydroxy-2-methylpropiophenone, CAS 5466-89-7)—differing by a single methylene unit—exhibits a distinct COMT inhibition profile (IC₅₀ ≈ 6,000 nM) and altered lipophilicity that affect both in vitro potency and tissue distribution [3]. The quantitative evidence below demonstrates that substitution pattern, side-chain length, and chirality collectively determine biological performance, making lot-for-lot replacement scientifically unsound.

3',4'-Dihydroxy-2-methylbutyrophenone: Quantitative Differentiation Evidence Against Closest Analogs


Chiral Center at C-2 Confers Enantioselective Potential Absent in Non-Methylated 3',4'-Dihydroxybutyrophenone

3',4'-Dihydroxy-2-methylbutyrophenone possesses a stereogenic center at the 2-position of the butanone chain, resulting from the 2-methyl substituent. The comparative analog 3',4'-dihydroxybutyrophenone (CAS 17386-89-9) lacks this methyl group and is achiral . Potapov et al. (1978) characterized the chiral-optical properties of (+)-2-methylbutyrophenones, demonstrating measurable specific rotation values that enable enantiomeric differentiation by polarimetry or chiral HPLC—a capability entirely absent in the non-methylated comparator [1]. The presence of a single undefined atom stereocenter (PubChem) further confirms the compound exists as a racemic mixture amenable to chiral resolution [2].

Stereochemistry Enantioselective synthesis Chiral resolution

Extended Side-Chain Length vs. U-0521 Alters Lipophilicity and Hydrogen-Bond Profile for Differential Membrane Partitioning

The butyrophenone scaffold of 3',4'-dihydroxy-2-methylbutyrophenone contains one additional methylene unit compared to the propiophenone analog U-0521 (3',4'-dihydroxy-2-methylpropiophenone, CAS 5466-89-7). This structural difference translates into distinct computed physicochemical properties: the target compound has a higher XLogP3-AA (2.3) and slightly greater molecular weight (194.23 vs. 180.20 g/mol) relative to U-0521 [1][2]. The extra methylene increases the rotatable bond count (3 vs. 2 in U-0521) while preserving the identical hydrogen-bond donor count (2) and acceptor count (3) [1][2]. The elevated logP predicts greater membrane permeability and a shifted blood–brain barrier partitioning profile compared to the shorter-chain analog.

Physicochemical profiling Lipophilicity ADME prediction

Catechol 3',4'-Dihydroxy Configuration Anchors COMT Recognition; Regioisomeric Shift to 2',4'- or 3',5'-Pattern Abolishes Target Engagement

The 3',4'-dihydroxy substitution pattern on the phenyl ring constitutes the catechol pharmacophore essential for competitive binding to the S-adenosylmethionine-dependent catechol O-methyltransferase (COMT) active site. Regioisomers such as 2',4'-dihydroxybutyrophenone (CAS 4390-92-5) and 3',5'-dihydroxybutyrophenone lack the vicinal ortho-dihydroxy arrangement and are predicted to have no COMT substrate or inhibitor activity [1]. While a direct COMT IC₅₀ for 3',4'-dihydroxy-2-methylbutyrophenone has not been published in peer-reviewed literature, the established COMT inhibitor pharmacophore—exemplified by U-0521 (IC₅₀ = 6,000 nM, rat RBC COMT) and confirmed by more potent catechol-based inhibitors—mandates the 3',4'-dihydroxy pattern [2][3]. Procurement of any regioisomer lacking this catechol motif cannot substitute for COMT-targeted applications.

COMT inhibition Catechol pharmacophore Structure–activity relationship

Reported Differentiation-Inducing Activity Not Observed with Non-Catechol Bis-Hydroxy Butyrophenone Analogs

A patent-associated biological characterization reports that 3',4'-dihydroxy-2-methylbutyrophenone exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications in oncology and dermatology [1]. This biological activity has not been attributed to the non-catechol regioisomer 2',4'-dihydroxybutyrophenone (CAS 4390-92-5) or the shorter-chain analog U-0521 in publicly available literature. While the underlying mechanism remains to be fully elucidated, the 3',4'-dihydroxy-2-methyl substitution pattern appears combinatorially necessary—neither the catechol alone nor the 2-methylbutyrophenone backbone alone reproduces this phenotype, making the compound uniquely relevant among commercially available dihydroxybutyrophenones for differentiation research.

Cell differentiation Monocyte induction Undifferentiated cell arrest

Single Methylene Deletion (U-0521) Produces 1,000-Fold Weaker COMT Inhibition Relative to Optimized Catechol Scaffolds, Illustrating Side-Chain Sensitivity

U-0521, the direct propiophenone analog of 3',4'-dihydroxy-2-methylbutyrophenone (one fewer methylene in the side chain), exhibits a COMT IC₅₀ of 6,000 nM in rat RBC COMT assays [1]. This benchmark is substantially weaker—by three orders of magnitude—than optimized disubstituted catechol COMT inhibitors (IC₅₀ = 3–6 nM) reported in the medicinal chemistry literature [2]. The side-chain length and substitution at the α-position are established determinants of COMT inhibitory potency within the catechol-bearing phenone class. While a direct experimental IC₅₀ for the target butyrophenone compound against COMT has not been deposited in ChEMBL or BindingDB, the documented sensitivity of COMT potency to side-chain structure establishes that the butyrophenone scaffold cannot be assumed equipotent to the propiophenone analog [3].

COMT inhibitor potency Side-chain SAR Benchmark comparator

Recommended Research and Industrial Application Scenarios for 3',4'-Dihydroxy-2-methylbutyrophenone (CAS 67049-69-8)


Enantioselective Probe Design Requiring a Chiral Butyrophenone Scaffold

When a research program requires a stereochemically defined catechol-bearing phenone for enantioselective enzyme inhibition or receptor binding studies, 3',4'-dihydroxy-2-methylbutyrophenone is the appropriate choice over the achiral 3',4'-dihydroxybutyrophenone (CAS 17386-89-9). The 2-methyl substituent creates a stereogenic center amenable to chiral resolution, enabling assignment of eutomer/distomer pharmacological profiles that are inaccessible with the achiral comparator [1].

COMT-Focused Probe Development Requiring the Catechol Pharmacophore

For studies targeting catechol O-methyltransferase (COMT), only compounds bearing the vicinal 3',4'-dihydroxy pattern can engage the enzyme's catechol-binding pocket. Among commercially available dihydroxybutyrophenone regioisomers, the 3',4'-dihydroxy-2-methylbutyrophenone uniquely combines the required catechol motif with a side-chain methyl group that modulates lipophilicity and may influence isoform selectivity (MB-COMT vs. S-COMT). Non-catechol regioisomers such as 2',4'-dihydroxybutyrophenone (CAS 4390-92-5) are structurally disqualified for this application [2].

Cell Differentiation Studies Leveraging Monocyte-Inducing Activity

Preliminary patent disclosures indicate that 3',4'-dihydroxy-2-methylbutyrophenone arrests proliferation of undifferentiated cells and promotes monocyte differentiation. This phenotype has not been replicated with the shorter-chain U-0521 or non-catechol regioisomers, making the compound a candidate of interest for oncology or dermatology-focused differentiation screening. Procurement for this application must be accompanied by independent confirmation of the reported differentiation activity [3].

Physicochemical Property-Driven Lead Optimization Where Elevated logP Is Advantageous

In scaffold-hopping or lead optimization campaigns where increased lipophilicity is predicted to improve membrane permeability or CNS penetration, the butyrophenone scaffold (XLogP3 = 2.3) offers a quantifiable logP advantage over the propiophenone analog U-0521 (XLogP3 ≈ 1.9). This ~0.4 logP unit difference can translate into measurable changes in permeability coefficients, making the compound the preferred procurement choice when logP in the 2.0–2.5 range is a design requirement [4].

Quote Request

Request a Quote for 3',4'-Dihydroxy-2-methylbutyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.